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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of TYRA-200's Performance Against Other FGFR Inhibitors, Supported by Experimental Data.

TYRA-200 is a novel, orally bioavailable, covalent inhibitor of Fibroblast Growth Factor

Receptors (FGFR) 1, 2, and 3.[1][2][3] It has been specifically designed to address the

challenge of acquired resistance to existing FGFR-targeted therapies, a significant hurdle in the

clinical management of FGFR-driven cancers such as cholangiocarcinoma.[2][3] This guide

provides a comparative analysis of TYRA-200's resistance profile against other approved

FGFR inhibitors, including pemigatinib, infigratinib, and futibatinib, supported by preclinical

data.

Overcoming Acquired Resistance: The Mechanism
of TYRA-200
Acquired resistance to FGFR inhibitors is frequently driven by mutations in the FGFR kinase

domain, particularly in the gatekeeper residue (such as V565) and the molecular brake region

(including N550 and E566).[4][5][6] These mutations can sterically hinder the binding of ATP-

competitive inhibitors or alter the kinase's conformation, leading to a resurgence of downstream

signaling and tumor growth.

TYRA-200 was developed through a structure-based drug design approach to potently inhibit

both wild-type FGFR and a broad range of these clinically observed resistance mutations.[3][7]
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Its covalent binding mechanism is designed to provide a more durable inhibition compared to

reversible inhibitors.[3]

Data Presentation: Head-to-Head Comparison of
Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of TYRA-200 in comparison

to other FGFR inhibitors against wild-type FGFR2 and clinically relevant resistance mutations.

The data is compiled from preclinical studies and presented to facilitate a direct comparison of

their activity profiles.

Table 1: Enzymatic IC50 Values (nM) Against Wild-Type and Mutant FGFR2

FGFR2
Variant

TYRA-200
Pemigati
nib

Infigratini
b

Futibatini
b

Erdafitini
b

RLY-4008

Wild-Type <1 <1 <1 <1 <1 <1

N550D <1 - - - - -

N550H <1 >100 >1000 >100 >100 -

N550K <1 >100 >1000 >10 >100 <1

N550T <1 - - - - -

V565F <1 >1000 >1000 >100 >1000 <1

V565L <1 >1000 >1000 >100 >1000 -

V565I <1 <10 >100 <10 >100 -

E566A <1 - - - - -

Data extracted from graphical representations in investor presentations.[7][8] Dashes (-)

indicate that data was not available in the compared source.

Table 2: Cellular IC50 Values (nM) in Ba/F3 Cells Expressing FGFR2 Variants
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FGFR2
Variant

TYRA-200 Pemigatinib Infigratinib Futibatinib Erdafitinib

Wild-Type 2.4 1.7 8.4 9.5 7.5

N550K <5x shift >100x shift >100x shift ~10x shift >100x shift

V565F <5x shift >100x shift >100x shift >100x shift >100x shift

V565I <5x shift ~10x shift >100x shift ~10x shift >100x shift

Data and potency shifts are relative to wild-type FGFR2 and extracted from graphical

representations in an investor presentation.[7][8] A shift of <5x is considered to maintain

potency.

Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in the

preclinical evaluation of TYRA-200 and its comparators.

Enzymatic Kinase Assays
Objective: To determine the direct inhibitory activity of compounds on the enzymatic function of

purified FGFR kinases.

General Protocol:

Reagents: Recombinant human FGFR kinase domains (wild-type and mutant), a suitable

substrate (e.g., Poly(Glu, Tyr)), ATP, and the test compounds.

Assay Principle: The assay measures the transfer of phosphate from ATP to the substrate by

the FGFR kinase. The amount of ADP produced is quantified as a measure of kinase activity.

The ADP-Glo™ Kinase Assay (Promega) is a commonly used system.[9][10][11]

Procedure:

The kinase reaction is initiated by mixing the FGFR enzyme, substrate, ATP, and varying

concentrations of the inhibitor in a kinase buffer.
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The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the

remaining ATP.

The Kinase Detection Reagent is then added to convert the generated ADP back to ATP,

which is used by a luciferase to produce a luminescent signal.

The luminescence is measured using a plate reader, and the IC50 values are calculated

from the dose-response curves.[9][10][11]

Cellular Proliferation Assays (Ba/F3 Model)
Objective: To assess the ability of compounds to inhibit the proliferation of cells that are

dependent on FGFR signaling for survival and growth.

General Protocol:

Cell Line: Murine pro-B Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival. These

cells can be engineered to express specific FGFR fusions or mutations, rendering them IL-3

independent and reliant on FGFR signaling.[12][13][14]

Assay Principle: The inhibition of the target kinase in these engineered Ba/F3 cells leads to a

loss of growth stimuli and subsequent apoptosis. Cell viability is measured to determine the

inhibitory effect of the compounds.

Procedure:

Engineered Ba/F3 cells are seeded in multi-well plates in a medium lacking IL-3.

The cells are treated with a range of concentrations of the test compounds and incubated

for a period of 72 hours.

Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which

measures ATP levels as an indicator of metabolically active cells.

A luminescent signal is read using a plate reader, and the IC50 values are determined

from the dose-response curves.[2][12]
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In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

Animal Model: Immunocompromised mice are implanted with tumor cells, either patient-

derived xenografts (PDXs) or engineered cell lines (e.g., Ba/F3 cells expressing a specific

FGFR2 mutation).

Procedure:

Once tumors reach a palpable size, the mice are randomized into treatment and vehicle

control groups.

The test compounds are administered orally at specified doses and schedules (e.g., once

or twice daily).

Tumor volume is measured regularly throughout the study.

At the end of the study, tumors may be harvested for further analysis, such as target

engagement and downstream signaling pathway modulation.[2]

Mandatory Visualization
The following diagrams illustrate key concepts related to TYRA-200 and its mechanism of

action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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